molecular formula C5H2BrFN2O2 B2665594 3-Bromo-4-fluoro-5-nitropyridine CAS No. 1805578-57-7

3-Bromo-4-fluoro-5-nitropyridine

Cat. No. B2665594
CAS RN: 1805578-57-7
M. Wt: 220.985
InChI Key: DFHDITMOUQZLKS-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-nitropyridine is a research chemical compound . It has a molecular weight of 220.99 and is typically stored at -10 degrees Celsius . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of 3-Bromo-4-fluoro-5-nitropyridine involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-fluoro-5-nitropyridine is represented by the Inchi Code: 1S/C5H2BrFN2O2/c6-3-1-8-2-4 (5 (3)7)9 (10)11/h1-2H .


Chemical Reactions Analysis

3-Bromo-4-fluoro-5-nitropyridine can be used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .


Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-5-nitropyridine is a powder with a molecular weight of 220.99 . It is typically stored at -10 degrees Celsius .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 3-Bromo-4-fluoro-5-nitropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Use in Agricultural Products

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings .

Use in Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have rapidly accelerated developments in this field .

Synthesis of Herbicides and Insecticides

3-Bromo-4-fluoro-5-nitropyridine can be used as a starting material for the synthesis of some herbicides and insecticides .

Synthesis of 2-Substituted-5-Nitro-Pyridines

From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Substitution with Ammonia and Amines

3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Use in Organic Synthesis, Agrochemicals, and Dyestuff Fields

3-Bromo-4-nitropyridine N-oxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Safety and Hazards

The safety information for 3-Bromo-4-fluoro-5-nitropyridine includes several hazard statements such as H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

The future directions for 3-Bromo-4-fluoro-5-nitropyridine could involve its use in the synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . Additionally, the compound could be used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .

properties

IUPAC Name

3-bromo-4-fluoro-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHDITMOUQZLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-5-nitropyridine

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